REACTION_CXSMILES
|
CC1(C)O[C:6](=[O:8])[C:5](=[CH:9][NH:10][C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)C(=O)O1>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[NH:10]1[C:11]2[C:12](=[CH:13][N:14]=[CH:15][CH:16]=2)[C:6](=[O:8])[CH:5]=[CH:9]1 |f:1.2|
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Name
|
|
Quantity
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6.3 g
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Type
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reactant
|
Smiles
|
CC1(OC(C(C(O1)=O)=CNC1=CC=NC=C1)=O)C
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Name
|
|
Quantity
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60 mL
|
Type
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solvent
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for a further 5 minutes
|
Duration
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5 min
|
Type
|
WASH
|
Details
|
The resulting solid was washed with a small amount of cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo (2.6 g, 69%)
|
Name
|
|
Type
|
|
Smiles
|
N1C=CC(C2=CN=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |